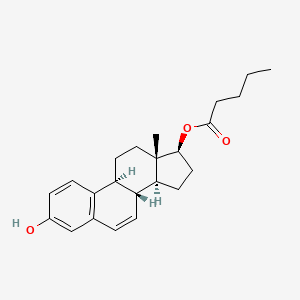

6-Dehydro Estradiol 17-Valerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h6-9,14,18-21,24H,3-5,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAQSALQAZZFHY-RBRWEJTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2C=CC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747446 | |

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10),6-tetraen-17-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313382-25-0 | |

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10),6-tetraen-17-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis, Characterization, and Derivatization

Synthetic Methodologies for 6-Dehydro Estradiol (B170435) 17-Valerate

The synthesis of 6-Dehydro Estradiol 17-Valerate is not typically a single reaction but a multi-step process that can be approached from different starting points. The most common strategies involve either the introduction of a double bond into an existing estradiol ester or the esterification of a 6-dehydro estradiol core.

One prevalent synthetic route begins with 17β-estradiol. The process involves two key transformations:

Dehydrogenation: A double bond is introduced at the C6-C7 position of the steroid's B-ring. An efficient method for this involves introducing a hydroxyl group at the C-6 position of a protected estrogen, followed by dehydration. nih.gov This two-step procedure can yield the desired Δ⁶-estrogen in high yield. nih.gov

Esterification: The 17β-hydroxyl group is then esterified to form the valerate (B167501) ester. This is typically achieved by reacting the 6-dehydro estradiol intermediate with n-valeric anhydride (B1165640) in the presence of a base like pyridine. google.com The reaction mixture is heated to drive the reaction to completion. google.com

Spectroscopic and Chromatographic Characterization in Research Synthesis

Once synthesized, the identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, weight, and purity of the compound.

Spectroscopic Characterization: Spectroscopic methods probe the molecular structure by interacting with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. ¹H NMR would show characteristic signals for the aromatic protons of the A-ring, vinylic protons at the C6 and C7 positions, and a specific signal for the C17 proton shifted downfield due to the adjacent ester group. nih.govresearchgate.net ¹³C NMR would confirm the presence of 23 distinct carbon atoms, including signals for the ester carbonyl, the phenolic carbon, and the sp² carbons of the C6-C7 double bond. nih.govresearchgate.net

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound (C₂₃H₃₀O₃), the expected molecular weight is approximately 354.48 g/mol . lgcstandards.com Mass spectrometry would show a molecular ion peak (M+) corresponding to this mass.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. The spectrum would exhibit characteristic absorption bands for the phenolic hydroxyl (O-H) stretch, the ester carbonyl (C=O) stretch, and carbon-carbon double bond (C=C) stretches from both the aromatic A-ring and the unsaturated B-ring. nih.gov

Interactive Table 1: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | Signals in the δ 6.5-7.5 ppm range |

| Vinylic Protons (C6-H, C7-H) | Distinct signals characteristic of a C=C bond in the B-ring | |

| C17-H Proton | Triplet or quartet shifted downfield (δ ~4.5-5.0 ppm) | |

| Valerate Chain Protons | Signals in the δ 0.9-2.5 ppm range | |

| ¹³C NMR | Ester Carbonyl Carbon | Signal around δ 170-175 ppm |

| Phenolic Carbon (C3) | Signal around δ 155 ppm | |

| Vinylic Carbons (C6, C7) | Signals in the δ 120-140 ppm range | |

| Mass Spec | Molecular Ion (M+) | Peak at m/z ≈ 354.2 |

| IR Spec | O-H Stretch (Phenol) | Broad band around 3200-3500 cm⁻¹ |

| C=O Stretch (Ester) | Strong, sharp band around 1720-1740 cm⁻¹ |

Chromatographic Characterization: Chromatography is essential for assessing the purity of the synthesized compound and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing estradiol derivatives. researchgate.netresearchgate.net A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netresearchgate.net Detection is commonly performed using a UV detector, as the phenolic A-ring and the additional double bond provide strong chromophores. researchgate.netscielo.br This method can achieve high purity levels, often exceeding 99%. google.com

Interactive Table 2: Typical HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at ~230 nm or ~280 nm |

| Injection Volume | 10-20 µL |

Derivatization for Structure-Activity Relationship Studies

To understand how the structure of this compound relates to its biological activity (Structure-Activity Relationship, or SAR), chemists systematically create a series of related molecules, or derivatives. This process involves modifying specific parts of the parent molecule.

Modification of the C3-Hydroxyl Group: The phenolic hydroxyl group at C3 is crucial for estrogen receptor binding. It can be converted into ethers (e.g., a methyl ether) or other functional groups to probe the importance of this hydrogen-bonding donor for biological activity. mdpi.com

Modification of the B-Ring: The 6,7-double bond itself can be a site for derivatization. Reactions such as epoxidation or hydroxylation can introduce new functional groups to this part of the molecule, allowing for an investigation into how the planarity and electronics of the B-ring influence activity.

These derivatization studies, combined with biological evaluation, provide crucial insights into the pharmacophore of the molecule, guiding the design of new compounds with potentially enhanced or more specific activities.

Molecular and Cellular Pharmacology: Preclinical and Mechanistic Studies

Estrogen Receptor (ER) Binding Affinity and Selectivity Profiles (ERα, ERβ)

6-Dehydroestradiol, the active metabolite of 6-Dehydro Estradiol (B170435) 17-Valerate, demonstrates a distinct binding profile to the two main subtypes of the estrogen receptor, ERα and ERβ. Research indicates that 6-dehydroestradiol exhibits a reduced binding affinity for ERα compared to the endogenous estrogen, 17β-estradiol (E2). oup.com Conversely, its binding affinity for ERβ is comparable to or even slightly higher than that of E2. oup.com

One study quantified the relative binding affinities (RBAs) of various estrogen metabolites. It was found that 6-dehydroestradiol had an RBA of 50% for ERα relative to E2, while its RBA for ERβ was 89% of E2. oup.com This suggests a preferential binding to the ERβ subtype. This differential binding affinity between the two receptor subtypes is a key characteristic that influences its biological activity.

| Compound | ERα RBA (%) | ERβ RBA (%) | RBAα/RBAβ Ratio |

|---|---|---|---|

| 17β-Estradiol (E2) | 100 | 100 | 1.00 |

| 6-Dehydroestradiol | 50 | 89 | 0.56 |

Investigation of Ligand-Receptor Dynamics and Co-regulator Interactions

The interaction between an estrogenic compound and its receptor is not a simple on-off switch but a dynamic process that involves conformational changes in the receptor and subsequent recruitment of co-regulator proteins. Upon ligand binding, the estrogen receptor dimerizes, forming either ERα-ERα or ERβ-ERβ homodimers, or ERα-ERβ heterodimers. wikipedia.org These dimers then bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. wikipedia.orgnih.gov

The specific conformation adopted by the ligand-bound receptor determines which co-activators or co-repressors are recruited to the transcriptional complex. physiology.orgnih.gov Differences in the ligand-induced conformational changes can lead to differential gene expression profiles and, consequently, varied physiological responses. For instance, studies comparing the synthetic estrogen diethylstilbestrol (B1670540) (DES) with 17β-estradiol (E2) have shown that while both activate ERα-mediated gene transcription, they induce significantly different patterns of co-regulator binding. d-nb.info This highlights that the nature of the ligand dictates the subsequent molecular interactions and cellular outcomes.

While specific studies on the co-regulator interactions of 6-Dehydro Estradiol 17-Valerate are not extensively detailed in the provided results, the principles of ligand-receptor dynamics suggest that its unique binding profile likely leads to a distinct pattern of co-regulator recruitment compared to other estrogens.

Impact on Cellular Signaling Pathways in Model Systems

The binding of estrogens to their receptors initiates a cascade of intracellular signaling events. Beyond the classical genomic pathway involving direct DNA binding, estrogens can also exert rapid, non-genomic effects through membrane-associated estrogen receptors (mERs), such as the G protein-coupled estrogen receptor (GPER). drugbank.com Activation of these receptors can lead to the rapid stimulation of various signaling pathways, including the PI3K/Akt and ERK/MAPK pathways. drugbank.comnih.gov

These signaling cascades play crucial roles in a variety of cellular processes, including cell growth, differentiation, and survival. nih.gov For example, the activation of GPER by 17β-estradiol can induce the release of heparin-bound epidermal growth factor (HB-EGF), which in turn transactivates the epidermal growth factor receptor (EGFR) and its downstream signaling pathways. drugbank.com

In the context of neuroprotection, estrogens have been shown to protect against neurodegeneration through various mechanisms, including the modulation of inflammatory and stress-induced signaling pathways. mdpi.com For instance, studies have pointed to the involvement of S100 family signaling and neuro-inflammation signaling pathways in the cellular response to neuronal damage and the protective effects of estrogens. mdpi.com While direct evidence for this compound's impact on these specific pathways is limited in the provided results, its estrogenic nature suggests it likely engages similar signaling networks.

Gene Expression Modulation in In Vitro Cell Cultures

The ultimate consequence of estrogen receptor activation is the modulation of gene expression. Estrogens regulate the transcription of a wide array of genes in various target tissues. wikipedia.org The binding of the estrogen-receptor complex to EREs in gene promoters initiates the transcription of specific genes, leading to the synthesis of messenger RNA (mRNA) and subsequently, new proteins that mediate the physiological effects of the hormone. drugbank.comwikipedia.org

Studies have identified numerous estrogen-responsive genes. For example, in human cells, genes such as those encoding for c-fos, c-myc, and transforming growth factor alpha (TGFα) are known to be modulated by estrogens. wikipedia.org In porcine endometrium, estradiol-17β has been shown to regulate the expression of genes involved in secretion, ion transport, immune response, cell adhesion, differentiation, and proliferation. mdpi.com

Furthermore, research using breast cancer cell lines like MCF-7 has demonstrated that different estrogenic compounds can induce distinct gene expression profiles. plos.org The combination of an estrogen with a selective estrogen receptor modulator (SERM) like bazedoxifene (B195308) can alter the estrogen-mediated patterns of gene expression, highlighting the complexity of gene regulation by these compounds. plos.org Although specific gene expression studies for this compound are not detailed, its activity as an estrogen implies it will modulate a similar, yet potentially distinct, set of target genes compared to other estrogens, a hypothesis supported by its unique receptor binding profile.

Metabolism and Biotransformation Pathways

Enzymatic Hydrolysis of the Valerate (B167501) Ester in Research Models

6-Dehydro Estradiol (B170435) 17-Valerate is a prodrug, meaning it is administered in an inactive form and must be metabolically activated in the body. The initial and essential step in its bioactivation is the enzymatic hydrolysis of the 17-valerate ester. This reaction is catalyzed by non-specific esterase enzymes that are ubiquitously present in the blood and various tissues, particularly the liver.

This hydrolytic cleavage yields two products: the pharmacologically active steroid, 6-Dehydro Estradiol, and valeric acid. The release of 6-Dehydro Estradiol allows the steroid to interact with estrogen receptors and exert its biological effects. Valeric acid, a short-chain fatty acid, is further metabolized through standard fatty acid oxidation pathways. Research on related compounds, such as estradiol valerate, has established that this hydrolysis is a rapid and efficient process, ensuring the systemic availability of the active estrogen.

Oxidative and Reductive Biotransformations of the Steroid Nucleus

Following its liberation from the valerate ester, the 6-Dehydro Estradiol molecule undergoes extensive biotransformation. These reactions, primarily occurring in the liver, involve a variety of oxidative and reductive processes that modify the steroid nucleus. The purpose of these modifications is generally to increase the water solubility of the compound, facilitating its eventual elimination from the body. The introduction of the double bond at the C6-C7 position in 6-Dehydro Estradiol provides an additional site for metabolic attack compared to estradiol, potentially leading to unique metabolic profiles.

A major route for the metabolism of estrogens is hydroxylation, a type of oxidation reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. For estradiol, the primary sites of hydroxylation are at the C2, C4, and C16 positions of the steroid nucleus.

2-Hydroxylation: This is the most prominent hydroxylation pathway for estrogens, leading to the formation of catechol estrogens like 2-hydroxyestradiol. This reaction is primarily mediated by CYP1A2 and CYP3A4 in the liver and by CYP1A1 in extrahepatic tissues.

4-Hydroxylation: This is a less common but significant pathway, also producing catechol estrogens such as 4-hydroxyestradiol. The enzyme primarily responsible for this transformation is CYP1B1, which is expressed in estrogen-target tissues like the breast and uterus.

16α-Hydroxylation: This reaction leads to the formation of estriol, a metabolite with weak estrogenic activity.

For 6-Dehydro Estradiol, these same hydroxylation patterns are expected to occur. However, the C6-C7 double bond may influence the regioselectivity of the CYP enzymes or introduce novel hydroxylation sites. For instance, allylic hydroxylation could potentially occur at the C5 or C8 positions, adjacent to the double bond. Furthermore, the double bond itself can be a target for epoxidation by CYP enzymes, forming a reactive epoxide intermediate which is then typically hydrolyzed by epoxide hydrolase to a dihydrodiol.

| CYP Isoform | Primary Reaction Catalyzed | Location |

|---|---|---|

| CYP1A1 | 2-Hydroxylation | Extrahepatic tissues (e.g., breast, uterus) |

| CYP1A2 | 2-Hydroxylation | Liver |

| CYP1B1 | 4-Hydroxylation | Estrogen-responsive tissues (breast, ovary, uterus) |

| CYP3A4 | 2-Hydroxylation and 16α-Hydroxylation | Liver, Intestine |

The hydroxyl group at the C17 position of the steroid is a key site for metabolic activity. The interconversion between the potent 17β-hydroxy form (estradiol) and the less active 17-keto form (estrone) is a critical reaction for modulating estrogenic activity. This reversible reaction is catalyzed by various isoforms of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govnih.govcreative-enzymes.com

Different isoforms of 17β-HSD have distinct tissue distributions and catalytic preferences:

Oxidative Isoforms (e.g., HSD17B2): These enzymes primarily catalyze the oxidation of estradiol to estrone (B1671321), thereby decreasing local estrogenic activity. They are found in tissues like the endometrium and placenta. wikipedia.org

Reductive Isoforms (e.g., HSD17B1): These enzymes favor the reduction of estrone to the more potent estradiol, increasing estrogenic effects. HSD17B1 is highly expressed in the ovaries and placenta. nih.govnih.gov

It is highly probable that 6-Dehydro Estradiol serves as a substrate for oxidative 17β-HSD isoforms, leading to the formation of its corresponding 17-keto metabolite, 6-Dehydro Estrone. This biotransformation represents a significant pathway for the local regulation and inactivation of the active steroid.

| Isoform | Primary Function | Typical Location |

|---|---|---|

| 17β-HSD Type 1 | Reductive (Estrone → Estradiol) | Ovary, Placenta, Breast cancer cells |

| 17β-HSD Type 2 | Oxidative (Estradiol → Estrone) | Endometrium, Placenta, Liver |

| 17β-HSD Type 4 | Oxidative (Estradiol → Estrone) | Widespread, including liver and peroxisomes |

| 17β-HSD Type 5 (AKR1C3) | Reductive (Androstenedione → Testosterone) | Adrenal gland, Prostate |

Conjugation Pathways (Glucuronidation, Sulfation) in Experimental Systems

Following Phase I metabolism (hydroxylation, oxidation), estrogens and their metabolites undergo Phase II conjugation reactions. These processes attach large, water-soluble molecules to the steroid, which inactivates them and facilitates their excretion in urine and bile. The two primary conjugation pathways for estrogens are glucuronidation and sulfation. researchgate.net

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of a glucuronic acid moiety to the hydroxyl groups of the steroid (typically at the C3 or C17 positions). wikipedia.orgeur.nlwikipedia.orgnih.gov This is a major pathway for the detoxification of catechol estrogens. nih.gov

Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway adds a sulfate (B86663) group, primarily to the C3 hydroxyl group. nih.gov Estrone sulfate is a major circulating estrogen conjugate and can act as a reservoir, as the sulfate group can be removed by the enzyme steroid sulfatase to regenerate the active hormone.

6-Dehydro Estradiol and its various hydroxylated and keto-metabolites are expected to be substrates for both UGT and SULT enzymes. Conjugation would represent the final step in their metabolic clearance.

Identification and Characterization of Novel Metabolites

The unique C6-C7 double bond in 6-Dehydro Estradiol creates the potential for the formation of novel metabolites not seen in the metabolism of endogenous estradiol. The characterization of these metabolites is essential for a complete understanding of the compound's pharmacology.

Potential novel metabolic pathways include:

Epoxidation-Hydrolysis: As mentioned, CYP450 enzymes can oxidize the C6-C7 double bond to form an epoxide. This reactive intermediate can be subsequently hydrolyzed by microsomal epoxide hydrolase to yield a 6,7-dihydrodiol derivative.

Allylic Hydroxylation: The positions adjacent to the double bond (C5 and C8) are activated and could be targets for hydroxylation, leading to the formation of allylic alcohol metabolites.

Reductive Metabolism: While less common for the aromatic A-ring, the C6-C7 double bond could potentially be a substrate for reductive enzymes, leading to saturation of the bond.

The identification of these and other potential metabolites would require advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, applied to in vitro models (e.g., liver microsomes) or in vivo experimental systems.

| Metabolite Class | Specific Example | Formation Pathway |

|---|---|---|

| Active Steroid | 6-Dehydro Estradiol | Esterase Hydrolysis |

| Oxidized Metabolite | 6-Dehydro Estrone | 17β-HSD |

| Hydroxylated Metabolite | 2-Hydroxy-6-dehydro-estradiol | CYP450 (e.g., CYP1A2) |

| Hydroxylated Metabolite | 4-Hydroxy-6-dehydro-estradiol | CYP450 (e.g., CYP1B1) |

| Novel Dihydrodiol | 6,7-Dihydroxy-estradiol | CYP450 Epoxidation followed by Epoxide Hydrolase |

| Conjugated Metabolite | 6-Dehydro Estradiol-3-glucuronide | UGT |

| Conjugated Metabolite | 6-Dehydro Estradiol-3-sulfate | SULT |

Microbial Biotransformation Studies of Related Steroids

Microbial systems, including various species of fungi and bacteria, are powerful tools in steroid research. researchgate.netdavidmoore.org.ukslideshare.netresearchfloor.org These microorganisms express a diverse array of enzymes, such as hydroxylases and dehydrogenases, that can perform highly specific modifications on the steroid nucleus, often at positions that are challenging to alter through conventional chemical synthesis. slideshare.netresearchfloor.org

The advantages of using microbial biotransformation in studying steroid metabolism include:

Regio- and Stereospecificity: Microbial enzymes can introduce functional groups at specific carbon atoms with a defined stereochemistry. slideshare.net

Production of Novel Derivatives: Microorganisms can generate novel metabolites that may not be produced in mammalian systems, providing new compounds for pharmacological screening. slideshare.net

Metabolic Modeling: Microbial systems can be used as a model to predict potential mammalian metabolites and to produce them in sufficient quantities for structural identification and biological testing.

In the context of 6-Dehydro Estradiol, microbial biotransformation could be employed to explore its metabolic potential further, for example, by identifying novel hydroxylation patterns or other modifications related to the C6-C7 double bond. Such studies could provide valuable insights into its complete metabolic profile and potentially lead to the discovery of new, biologically active derivatives.

Structure Activity Relationship Sar Studies

Influence of the 6-Dehydro Moiety on Steroid Conformation and Biological Activity

Research has shown that modifications to the steroid skeleton, such as the introduction of unsaturation, can impact biological activity. For instance, studies on various steroid analogues have demonstrated that even subtle changes in conformation can lead to substantial differences in receptor binding affinity and downstream signaling. gfmer.ch The presence of the 6-dehydro feature in 6-Dehydro Estradiol (B170435) 17-Valerate is expected to induce a more rigid and flattened conformation in the B-ring compared to the saturated ring in estradiol. libretexts.org This altered topography can influence the binding affinity for ERα and ERβ, potentially leading to a unique pharmacological profile.

Comparative SAR Analysis with Estradiol, Estradiol Valerate (B167501), and Other Estrogen Analogs

To understand the specific contribution of the 6-dehydro moiety and the 17-valerate ester, it is essential to compare the SAR of 6-Dehydro Estradiol 17-Valerate with its parent compounds, estradiol and estradiol valerate, as well as other related estrogen analogs.

Estradiol vs. This compound: Estradiol is the most potent endogenous estrogen and serves as a benchmark for estrogenic activity. wikipedia.org The addition of the 6-dehydro group and the 17-valerate ester in this compound introduces significant structural and physicochemical differences. The valerate ester at the 17β-hydroxyl group makes the molecule a prodrug, as it is expected to be cleaved in the body to release the active 6-dehydroestradiol. drugbank.com This esterification increases the lipophilicity and duration of action compared to estradiol. drugbank.com The 6-dehydro modification, as discussed, alters the steroid's conformation.

Estradiol Valerate vs. This compound: Estradiol valerate is a widely used synthetic estrogen that also functions as a prodrug of estradiol. drugbank.comwikipedia.org A direct comparison between estradiol valerate and this compound highlights the impact of the 6-dehydro moiety. While both are valerate esters, the presence of the additional double bond in the B-ring of this compound is the key differentiator. This difference is expected to influence receptor binding and potentially the metabolic profile.

Other Estrogen Analogs: Comparative QSAR analyses of various estrogen receptor ligands have revealed that the D-ring region of the steroid can accommodate structural diversity, while modifications in other parts of the molecule can significantly impact binding affinity. u-tokyo.ac.jp For instance, the introduction of different substituents at various positions on the steroid nucleus has been extensively studied to modulate estrogenic activity. researchgate.net Comparing this compound to other analogs, such as those with modifications at other positions (e.g., 4-methyl estradiol 17-valerate or 6-oxo-17β-estradiol 17-valerate), can provide a more comprehensive understanding of the SAR.

| Compound | Key Structural Features | Expected Impact on Activity |

|---|---|---|

| Estradiol | - Phenolic A-ring

| - High affinity for estrogen receptors

|

| Estradiol Valerate | - 17β-valerate ester | - Prodrug of estradiol

|

| This compound | - 6-dehydro moiety

| - Altered steroid conformation

|

Computational Chemistry and Molecular Modeling Approaches for SAR Elucidation

Computational chemistry and molecular modeling are invaluable tools for elucidating the SAR of compounds like this compound. bioscipublisher.com These methods allow for the in-silico investigation of molecular properties and interactions, providing insights that can guide further experimental studies. tarosdiscovery.comkallipos.gr

Techniques such as quantum mechanics (QM) and molecular mechanics (MM) can be used to model the three-dimensional structure of this compound and predict its preferred conformation. bioscipublisher.commdpi.com Molecular dynamics (MD) simulations can then be employed to study the dynamic behavior of the molecule and its interaction with the estrogen receptor over time. These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand-receptor affinity. mdpi.com

By comparing the computationally derived properties of this compound with those of estradiol and other analogs, researchers can rationalize observed differences in biological activity. mdpi.com For example, docking studies can be performed to predict the binding mode of this compound within the ligand-binding domain of ERα and ERβ. The calculated binding energies can then be correlated with experimental binding affinities to validate the computational models.

Ligand-Based and Receptor-Based Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.net This approach can be either ligand-based or receptor-based.

Ligand-Based Pharmacophore Modeling: In the absence of a high-resolution crystal structure of the ligand-receptor complex, a pharmacophore model can be developed based on a set of known active ligands. researchgate.netplos.org For this compound, a ligand-based model could be constructed by aligning it with other known estrogen receptor agonists. This would help to identify the common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for estrogenic activity.

Receptor-Based Pharmacophore Modeling: When the three-dimensional structure of the target receptor is available, a receptor-based pharmacophore model can be generated. researchgate.netplos.org This involves identifying the key interaction points within the ligand-binding pocket of the estrogen receptor. By mapping these interaction sites, a pharmacophore model can be created that represents the ideal spatial arrangement of features for a high-affinity ligand. This model can then be used to virtually screen for new compounds with potential estrogenic activity or to optimize the structure of existing ligands like this compound. Studies have successfully used this approach for identifying inhibitors of enzymes involved in estrogen metabolism, such as 17β-hydroxysteroid dehydrogenase 2. nih.govconsensus.app

The application of these computational and modeling techniques provides a rational basis for understanding the SAR of this compound, guiding the design of new analogs with improved potency, selectivity, or pharmacokinetic properties.

Analytical Methodologies for Research and Impurity Profiling

Development and Validation of Chromatographic Techniques (e.g., HPLC-UV, LC-MS/MS) for Compound Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the cornerstones of analyzing 6-Dehydro Estradiol (B170435) 17-Valerate.

HPLC-UV: Reversed-phase HPLC (RP-HPLC) methods are widely developed and validated for the separation and quantification of estradiol derivatives and their impurities. bepls.comnih.gov These methods often utilize C18 or phenyl columns and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution. bepls.comresearchgate.net For instance, a validated RP-HPLC method for Estradiol Valerate (B167501) analysis used a µBondapak Phenyl column with a mobile phase of acetonitrile and water (80:20 v/v) at a flow rate of 0.8 mL/min, with UV detection at 220 nm. researchgate.net The retention time for Estradiol Valerate in this method was 2.262 minutes. researchgate.net The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. bepls.comnih.gov Derivative UV spectrophotometry has also been explored as a simple and rapid alternative for the determination of estradiol valerate in pharmaceutical formulations. scielo.brresearchgate.net

LC-MS/MS: LC-MS/MS has emerged as a superior technique for steroid analysis due to its high sensitivity and specificity, allowing for the detection of trace amounts of compounds in complex matrices. austinpublishinggroup.comnih.gov This is particularly important for impurity profiling where contaminants may be present at very low concentrations. LC-MS/MS methods are essential for the simultaneous quantification of multiple steroid hormones and their metabolites. nih.govresearchgate.net The development of LC-MS/MS methods involves optimizing chromatographic separation, selecting appropriate ionization sources (like electrospray ionization - ESI), and defining specific mass transitions for the analyte and its fragments. nih.govnih.govfarmaciajournal.com For example, an LC-MS/MS method was developed for the analysis of 14 testosterone (B1683101) esters and 2 nandrolone (B1676933) esters in human serum, demonstrating the power of this technique for complex steroid mixtures. nih.gov The use of derivatization agents can further enhance the detection capabilities of LC-MS/MS for certain steroid esters. nih.gov

The table below summarizes typical parameters for chromatographic analysis of related steroid compounds.

| Parameter | HPLC-UV | LC-MS/MS |

| Column | C18, Phenyl | C18, PFP |

| Mobile Phase | Acetonitrile/Water, Methanol (B129727)/Buffer | Acetonitrile/Water with formic acid, Methanol/Ammonium hydroxide |

| Detection | UV (e.g., 220 nm, 280 nm) | Tandem Mass Spectrometry (e.g., Triple Quadrupole) |

| Flow Rate | 0.8 - 1.0 mL/min | 0.2 - 0.5 mL/min |

| Validation | ICH Guidelines (Linearity, Precision, Accuracy) | WADA criteria (LOD, Recovery, Matrix Effect) |

Advanced Spectroscopic Methods (e.g., NMR, High-Resolution Mass Spectrometry) in Structural Elucidation

The definitive identification and structural elucidation of 6-Dehydro Estradiol 17-Valerate and its related impurities rely on advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

NMR Spectroscopy: NMR spectroscopy is an indispensable tool for determining the precise chemical structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of the compound, allowing for the unambiguous assignment of the position of the double bond in the "6-dehydro" moiety and confirming the ester linkage at the 17-position.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This is crucial for confirming the molecular formula of this compound (C₂₃H₃₀O₃). elitesynthlaboratories.com Techniques like Orbitrap MS can differentiate between isomers that may be challenging to resolve chromatographically. lcms.cz Fragmentation analysis (MSn) within an HRMS instrument can further provide structural information by breaking the molecule into smaller, identifiable pieces. lcms.czmdpi.com

The combination of these spectroscopic methods provides a comprehensive characterization of the molecule, which is essential for its use as a reference standard and for understanding its chemical properties.

Application in Monitoring Synthetic Impurities and Reference Standard Analysis

Analytical methodologies are critical for monitoring impurities that may arise during the synthesis of Estradiol Valerate. This compound is a known impurity, and its presence must be controlled to ensure the safety and efficacy of the final pharmaceutical product. synthinkchemicals.comelitesynthlaboratories.com

Impurity Profiling: HPLC and LC-MS/MS methods are employed to separate and identify potential impurities in bulk drug substances and finished products. thermofisher.comcbg-meb.nlmpa.se Stress testing, where the drug substance is exposed to harsh conditions like heat, light, and humidity, is performed to identify potential degradation products, which could include various dehydro isomers. The European Pharmacopoeia (EP) outlines methods for the analysis of related substances in Estradiol Valerate, and these methods are used to ensure that impurity levels are within acceptable limits. thermofisher.com

Reference Standard Analysis: Certified reference standards of this compound are essential for the accurate quantification of this impurity in analytical testing. synthinkchemicals.com These reference standards themselves must be rigorously characterized using a combination of chromatographic and spectroscopic techniques to confirm their identity and purity. fda.gov The availability of well-characterized reference standards for impurities like this compound is crucial for the pharmaceutical industry to meet regulatory requirements. pharmaffiliates.com

The table below lists some known impurities of Estradiol Valerate.

| Impurity Name | Molecular Formula | Molecular Weight |

| This compound (Impurity G) | C₂₃H₃₀O₃ | 354.48 |

| Estradiol (Impurity A) | C₁₈H₂₄O₂ | 272.38 |

| ∆9,11-Dehydro-17β-estradiol 17-Valerate (Impurity C) | C₂₃H₃₀O₃ | 354.48 |

| Estradiol 3,17-Divalerate (Impurity E) | C₂₈H₄₀O₄ | 440.62 |

| 6β-Hydroxy-17β-estradiol 17-Valerate | C₂₃H₃₂O₄ | 372.50 |

Data sourced from multiple chemical suppliers and pharmacopeial information. synthinkchemicals.comelitesynthlaboratories.compharmaffiliates.comsynthinkchemicals.com

Methodologies for Quantifying this compound in Complex Research Matrices

Quantifying this compound in complex biological and environmental matrices presents unique challenges due to the low concentrations of the analyte and the presence of interfering substances. austinpublishinggroup.comtandfonline.com

Sample Preparation: Effective sample preparation is crucial for removing matrix interferences and concentrating the analyte before analysis. rsc.org Common techniques include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. nih.govnih.gov

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte from the sample matrix, which is then eluted with a suitable solvent. researchgate.netlcms.cz

Protein Precipitation: For biological samples like plasma or serum, proteins are precipitated and removed to prevent interference with the analytical column and detection system. nih.govnih.gov

Analytical Techniques: LC-MS/MS is the method of choice for quantifying low levels of steroids in complex matrices due to its high sensitivity and selectivity. austinpublishinggroup.comnih.govwaters.com The use of isotopically labeled internal standards is often employed to correct for matrix effects and variations in extraction recovery, ensuring accurate quantification. researchgate.net For instance, a study on the quantification of various steroids in mouse tissues utilized a sophisticated extraction procedure involving homogenization, freezing, and sequential extraction followed by LC-MS/MS analysis. nih.gov This highlights the intricate steps required for reliable quantification in complex biological systems.

The development of these methodologies is essential for a wide range of research applications, including pharmacokinetic studies, metabolism studies, and environmental monitoring. nih.govnih.gov

Future Research Directions and Theoretical Considerations

Elucidation of Uncharted Metabolic Fates and Dehydrogenation Mechanisms

The metabolic profile of 6-Dehydro Estradiol (B170435) 17-Valerate remains largely uncharted territory in steroid biochemistry. While the metabolism of its parent compound, estradiol, is well-documented, the introduction of a double bond at the 6-position presents novel enzymatic challenges and potential biotransformation pathways that warrant thorough investigation. It is hypothesized that the 6-dehydro moiety could significantly alter the established metabolic routes of estradiol, which primarily involve hydroxylation at the C2, C4, and C16 positions by cytochrome P450 (CYP) enzymes, followed by conjugation reactions such as glucuronidation and sulfation.

Future research should focus on identifying the specific CYP isoforms and other enzymes responsible for the metabolism of the 6-dehydroestradiol core. It is plausible that the double bond may influence the regioselectivity of hydroxylation, potentially leading to the formation of unique hydroxylated metabolites. Furthermore, the stability of the 6,7-double bond itself is a key area for investigation. It is unknown whether this bond is susceptible to reduction, potentially converting 6-dehydroestradiol back to a more conventional estradiol structure, or if it undergoes other modifications such as epoxidation.

A critical aspect of future studies will be to elucidate the dehydrogenation mechanisms related to this compound. This includes not only the potential for reduction of the 6,7-double bond but also the activity of 17β-hydroxysteroid dehydrogenases (17β-HSDs) on the 17-hydroxyl group, following the cleavage of the valerate (B167501) ester. The interplay between the 6-dehydro feature and the enzymatic activity of 17β-HSDs could reveal novel structure-activity relationships and provide insights into the regulation of estrogenic activity at a molecular level.

Interactive Data Table: Potential Metabolic Pathways of 6-Dehydro Estradiol 17-Valerate

| Potential Metabolic Reaction | Enzymes Potentially Involved | Potential Metabolites | Key Research Question |

| Ester Cleavage | Esterases | 6-Dehydro Estradiol, Valeric Acid | What is the rate and extent of hydrolysis of the 17-valerate ester? |

| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP1A1, CYP1B1) | 2-Hydroxy-6-dehydroestradiol, 4-Hydroxy-6-dehydroestradiol | Does the 6-dehydro moiety alter the typical C2/C4 hydroxylation ratio? |

| Aliphatic Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | 16α-Hydroxy-6-dehydroestradiol | Is the C16 position still a primary site of hydroxylation? |

| Reduction of 6,7-double bond | Reductases | Estradiol, Estrone (B1671321) | To what extent, if any, is the 6,7-double bond reduced in vivo? |

| Oxidation at C17 | 17β-Hydroxysteroid Dehydrogenases | 6-Dehydroestrone | How does the 6-dehydro modification affect the kinetics of 17β-HSDs? |

| Conjugation | UGTs, SULTs | Glucuronide and sulfate (B86663) conjugates of metabolites | Are the metabolites of 6-dehydroestradiol efficiently conjugated for excretion? |

Advanced Mechanistic Studies on Receptor Subtype Selectivity and Non-Genomic Actions

The interaction of this compound with estrogen receptors (ERs), specifically the ERα and ERβ subtypes, is a pivotal area for future research. While it has been reported that 6-dehydroestradiols exhibit a lower binding affinity for the estrogen receptor compared to estradiol, a comprehensive analysis of their subtype selectivity is lacking. researchgate.net Advanced mechanistic studies are required to determine if the 6-dehydro modification confers any preference for ERα or ERβ, which could have significant implications for its tissue-specific effects. Understanding the structural basis for any observed selectivity, through techniques such as X-ray crystallography of the ligand-receptor complex, would be invaluable for the rational design of future subtype-selective estrogens.

Beyond the classical genomic pathway, the potential for this compound to elicit non-genomic actions is an exciting avenue of investigation. Non-genomic estrogenic effects, which are initiated at the cell membrane and involve rapid signaling cascades, are increasingly recognized as important mediators of estrogen action in various tissues. nih.govresearchgate.net Future studies should explore whether 6-dehydroestradiol can activate membrane-associated estrogen receptors (mERs) and downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. researchgate.netresearchgate.net The structural alteration at the 6-position could potentially modulate the interaction with mERs, leading to a unique profile of rapid cellular responses.

Potential for Development as a Chemical Probe for Steroid Research

Furthermore, the development of photoaffinity-labeled derivatives of 6-dehydroestradiol could be a powerful strategy for identifying and characterizing novel steroid-binding proteins. The double bond could be functionalized with a photolabile group that, upon photoactivation, would covalently crosslink the steroid to its binding partners. This approach could lead to the discovery of previously unknown receptors or interacting proteins involved in estrogen signaling and metabolism. The potential to create a toolbox of chemical probes based on the 6-dehydroestradiol scaffold could significantly advance our understanding of steroid hormone action.

Theoretical Implications for Steroid Hormone Design and Metabolism

The study of this compound has broader theoretical implications for the field of steroid hormone design and metabolism. The introduction of unsaturation in the steroid backbone is a key strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of steroidal compounds. wikipedia.org A thorough understanding of the structure-activity relationships (SAR) of 6-dehydro steroids can provide valuable insights for the design of novel estrogens with desired properties, such as enhanced oral bioavailability, altered metabolic stability, or improved receptor subtype selectivity.

Computational modeling and molecular dynamics simulations can be employed to predict how the 6-dehydro modification influences the conformation of the steroid nucleus and its interaction with the ligand-binding pockets of ERα and ERβ. nih.gov These theoretical studies can help to rationalize the observed binding affinities and guide the design of new analogs with optimized receptor interactions. Moreover, predictive models of steroid metabolism could be refined by incorporating data on the biotransformation of 6-dehydro steroids, leading to a better understanding of how structural modifications impact enzymatic degradation. The theoretical knowledge gained from studying this compound could therefore contribute to the development of a new generation of safer and more effective estrogenic drugs.

Q & A

Basic Research Questions

Q. How is 6-Dehydro Estradiol 17-Valerate synthesized and characterized in laboratory settings?

- Methodology : Synthesis involves esterification of estradiol at the 17-position with valeric acid. Characterization uses nuclear magnetic resonance (HNMR) to confirm the ester bond at C17 and the 6-dehydro modification. High-resolution mass spectrometry (HRMS) validates molecular weight (354.49 g/mol, C23H30O3) .

- Quality Control : Purity is assessed via HPLC (e.g., C18 reverse-phase column, acetonitrile/water gradient) with UV detection at 280 nm. Impurity profiling requires comparison with EP/USP reference standards .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Chromatography : Use reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) for high sensitivity. Mobile phases often combine methanol and ammonium acetate to enhance ionization .

- Validation : Include spike-and-recovery experiments in plasma/tissue homogenates to assess extraction efficiency (typically >85%). Limit of detection (LOD) should be ≤1 ng/mL for endocrine disruption studies .

Q. How stable is this compound under experimental storage conditions?

- Stability Data : The compound is stable at -20°C in inert atmospheres for ≥2 years. Avoid aqueous solutions at neutral pH, as hydrolysis of the valerate ester occurs (half-life <24 hours at 37°C) .

- Handling : Store lyophilized powder under desiccation. Prepare fresh solutions in dimethyl sulfoxide (DMSO) for in vitro assays to prevent degradation .

Advanced Research Questions

Q. How to design in vivo studies to assess endocrine-disrupting effects of this compound?

- Model Systems : Use estrogenized murine models (e.g., subcutaneous injection of 0.2 mg in sesame oil) to maintain pseudoestrus for vaginal candidiasis studies . For aquatic toxicology, Japanese medaka (Oryzias latipes) exposed to 10–100 ng/L in water show disrupted gonadal development .

- Endpoints : Measure plasma vitellogenin levels (ELISA) in fish or uterine hypertrophy in rodents. Include negative controls (vehicle-only) and positive controls (17β-estradiol) .

Q. What methodologies address the environmental persistence and ecotoxicity of this compound?

- Aquatic Toxicity : Follow OECD Test Guideline 229 for fish short-term reproduction assays. Chronic exposure (21 days) at 50 ng/L significantly reduces fecundity in zebrafish .

- Degradation Studies : Use UV-Vis spectroscopy to track photolytic degradation in simulated sunlight (half-life ~48 hours). Microbial degradation in wastewater sludge is negligible, indicating environmental persistence .

Q. How to resolve contradictions in receptor binding affinity data for this compound?

- Competitive Binding Assays : Compare results across cell lines (e.g., MCF-7 vs. HEK293-ERα). Note that the 6-dehydro group reduces ERα affinity by 10-fold compared to estradiol valerate, but increases ERβ selectivity .

- Data Normalization : Use radiolabeled ³H-estradiol as a reference ligand. Include Scatchard plots to differentiate nonspecific binding .

Q. What mechanisms underlie tissue-specific effects of this compound?

- Transcriptomic Profiling : Perform RNA-seq on liver (high metabolizing activity) vs. uterine tissue. The valerate ester prolongs hepatic retention due to slower esterase cleavage, whereas uterine tissue shows rapid uptake .

- Metabolite Tracking : Use LC-MS/MS to quantify free estradiol and valeric acid in tissue homogenates. Correlate with ERK1/2 phosphorylation kinetics .

Q. What pharmacokinetic parameters are critical for modeling this compound distribution?

- Compartmental Modeling : Apply a two-compartment model with first-order absorption (oral bioavailability <5% due to hepatic first-pass metabolism). Subcutaneous administration yields higher AUC (area under the curve) .

- Interspecies Scaling : Adjust allometric exponents (e.g., 0.75 for clearance) when extrapolating rodent data to primates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.